molecular formula C7H6BrFN2O B11757746 2-Amino-5-bromo-3-fluorobenzamide CAS No. 1295570-35-2

2-Amino-5-bromo-3-fluorobenzamide

Katalognummer: B11757746
CAS-Nummer: 1295570-35-2
Molekulargewicht: 233.04 g/mol
InChI-Schlüssel: MYDZXUXXPYLZGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5-bromo-3-fluorobenzamide is an organic compound with the molecular formula C7H6BrFN2O It is a derivative of benzamide, featuring amino, bromo, and fluoro substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromo-3-fluorobenzamide typically involves the following steps:

    Fluorination: The fluorine atom can be introduced using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia (NH3) or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination, fluorination, and amination processes, often optimized for yield and purity. These processes are typically carried out in batch or continuous reactors under controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5-bromo-3-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Amino-5-bromo-3-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Amino-5-bromo-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-fluorobenzamide: Lacks the bromine substituent but has similar chemical properties.

    2-Bromo-5-fluorobenzamide: Lacks the amino group but has similar reactivity.

    2-Amino-3-fluorobenzamide: Lacks the bromine substituent and has the fluorine atom in a different position.

Uniqueness

2-Amino-5-bromo-3-fluorobenzamide is unique due to the presence of all three substituents (amino, bromo, and fluoro) on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

1295570-35-2

Molekularformel

C7H6BrFN2O

Molekulargewicht

233.04 g/mol

IUPAC-Name

2-amino-5-bromo-3-fluorobenzamide

InChI

InChI=1S/C7H6BrFN2O/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12)

InChI-Schlüssel

MYDZXUXXPYLZGR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1C(=O)N)N)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.